molecular formula C10H18ClNO3 B13522598 Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B13522598
M. Wt: 235.71 g/mol
InChI Key: ACBCHMTTXJJSGM-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane core. The presence of both an amino group and an ester functionality makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to access new building blocks via cycloaddition, which can be readily derivatized with numerous transformations . The reaction conditions often involve the use of organic or iridium photoredox catalysts and blue LED irradiation to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are still under exploration, but the modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has shown promise. This strategy is based on the use of photochemistry to access new building blocks, opening the gate to sp3-rich new chemical space .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester functionality can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the ester functionality can undergo hydrolysis to release active metabolites. The bicyclic structure provides rigidity, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its rigid bicyclic structure also makes it a valuable scaffold for the development of new bioactive compounds.

Properties

Molecular Formula

C10H18ClNO3

Molecular Weight

235.71 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO3.ClH/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11;/h7H,3-6,11H2,1-2H3;1H

InChI Key

ACBCHMTTXJJSGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CN)C.Cl

Origin of Product

United States

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